

An In-depth Technical Guide to 1-Bromo-3-(3-methoxypropoxy)benzene

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Compound of Interest

Compound Name:	1-Bromo-3-(3-methoxypropoxy)benzene
CAS No.:	911210-47-4
Cat. No.:	B3301614

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Disclaimer: Direct experimental data for **1-Bromo-3-(3-methoxypropoxy)benzene** is limited in publicly available literature. This guide has been constructed by leveraging established principles of organic chemistry and extrapolating data from structurally analogous compounds. All properties and spectra presented herein are predicted and should be used as a reference for further experimental verification.

Executive Summary

1-Bromo-3-(3-methoxypropoxy)benzene is a halogenated aromatic ether with significant potential as a versatile intermediate in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom on the aromatic ring and a flexible ether side chain, offers multiple points for chemical modification. The bromine atom serves as a handle for cross-coupling reactions, while the ether linkage provides a means to modulate physicochemical properties such as solubility and lipophilicity. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, expected spectroscopic signatures, potential applications, and essential safety protocols, designed for researchers and drug development professionals.

Predicted Physicochemical Properties

The physicochemical properties of **1-Bromo-3-(3-methoxypropoxy)benzene** are predicted based on its constituent functional groups and data from similar molecules like 1-bromo-3-methoxybenzene and various alkoxy-substituted benzenes. These properties are crucial for designing reaction conditions, purification procedures, and for understanding its potential as a drug-like molecule.

Property	Predicted Value	Rationale / Comparative Compound
Molecular Formula	C ₁₀ H ₁₃ BrO ₂	Based on structural components.
Molecular Weight	245.11 g/mol	Calculated from the molecular formula.
Appearance	Colorless to pale yellow liquid	Typical for many substituted bromobenzenes and aromatic ethers.
Boiling Point	> 250 °C (at 760 mmHg)	Higher than 1-bromo-3-methoxybenzene (210-211 °C) due to the larger side chain.
Density	~1.35 g/cm ³	Similar to other brominated aromatic ethers (e.g., 1-Bromo-3-phenoxypropane, ~1.365 g/cm ³). ^[1]
Solubility	Insoluble in water; Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone, dichloromethane).	The hydrophobic benzene ring and bromine atom dominate over the slightly polar ether groups.
logP (Octanol/Water)	~3.5 - 4.0	Increased lipophilicity compared to 1-bromo-3-methoxybenzene due to the propoxy chain.

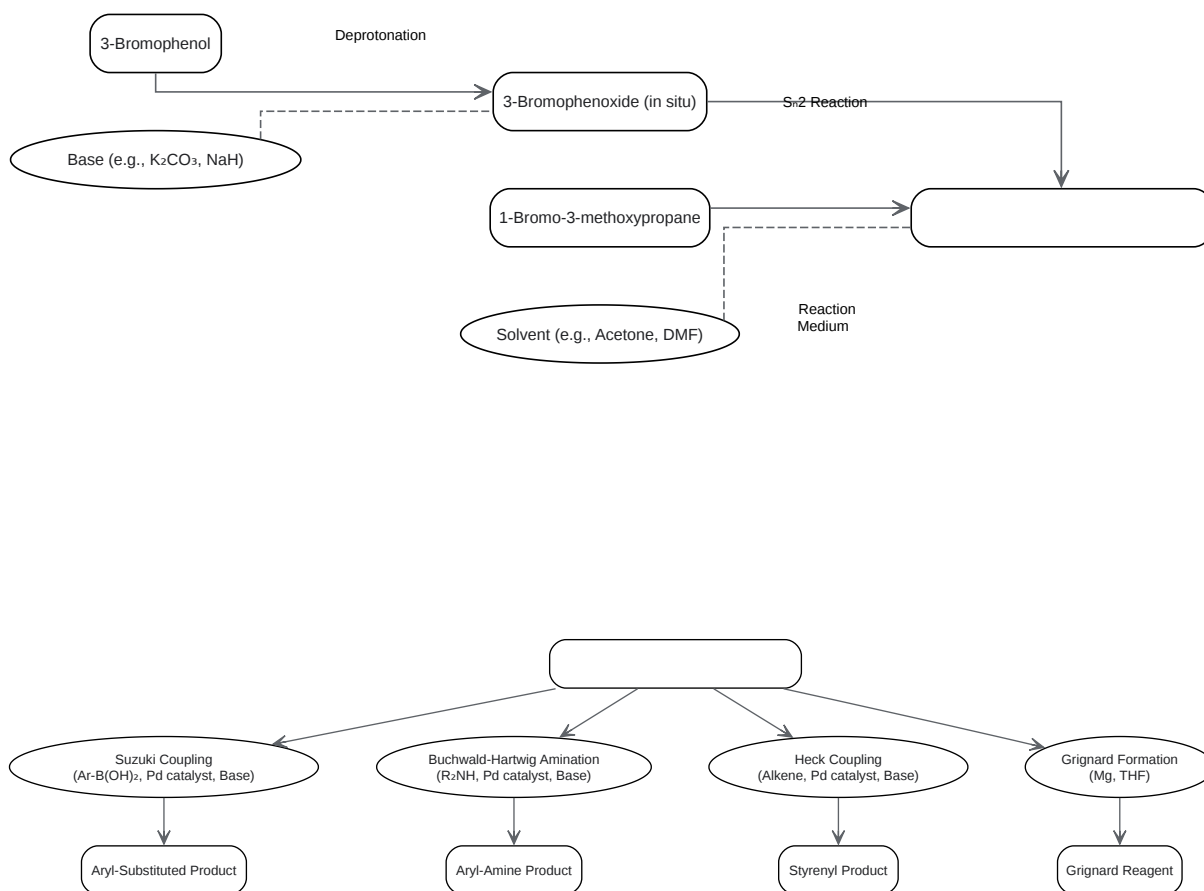
Proposed Synthesis and Mechanism

A robust and logical synthetic approach to **1-Bromo-3-(3-methoxypropoxy)benzene** involves a two-step process starting from commercially available 3-bromophenol. This method utilizes the well-established Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and a primary alkyl halide.

Synthetic Pathway

The synthesis can be envisioned as follows:

- Deprotonation: 3-bromophenol is deprotonated with a suitable base to form the more nucleophilic 3-bromophenoxide.
- Nucleophilic Substitution (S_N2): The resulting phenoxide attacks 1-bromo-3-methoxypropane in an S_N2 reaction to form the desired ether product.



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Sources

- 1. 1-Bromo-3-phenoxypropane, 98% 25 g | [Buy Online](#) | [Thermo Scientific Chemicals](#) | [Fisher Scientific \[fishersci.com\]](#)

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